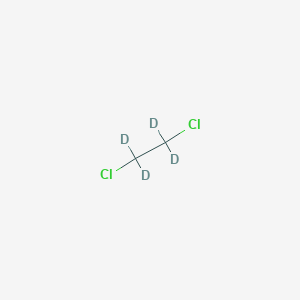

1,2-Dichloroethane-d4

Beschreibung

Overview of Isotopic Perturbation and Its Role in Research

Isotopic perturbation refers to the subtle changes in a molecule's properties upon isotopic substitution. nih.gov While isotopes of an element have the same number of protons and electrons, the difference in the number of neutrons affects their mass. This mass difference leads to variations in vibrational frequencies of chemical bonds, with bonds to heavier isotopes having lower zero-point energies and thus being stronger. fiveable.meacs.org

These seemingly minor perturbations have significant consequences that are exploited in research. In NMR spectroscopy, for instance, isotopic substitution can lead to observable shifts in the resonance frequencies of nearby nuclei, a phenomenon known as an isotope shift. mdpi.com These shifts provide valuable information about molecular structure and bonding, particularly in studies of hydrogen bonding. nih.govacs.org Theoretical calculations of equilibrium isotope effects (EIEs), which predict the preference of a heavier isotope for a particular bonding site, are often compared with experimental NMR data to refine our understanding of these interactions. nih.gov The study of isotopic perturbation is crucial for interpreting the results of deuterium (B1214612) labeling experiments and for designing new molecules with specific desired properties. nih.govacs.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dichloro-1,1,2,2-tetradeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLDOOZREJYCGB-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17060-07-0 | |

| Record name | Ethane-1,1,2,2-d4, 1,2-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017060070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17060-07-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Enrichment of 1,2 Dichloroethane D4

Methodologies for Deuterium (B1214612) Incorporation in Vicinal Dihalogenated Ethanes

The introduction of deuterium into the vicinal dihalogenated ethane (B1197151) structure, specifically to create 1,2-dichloroethane-d4, can be achieved through several synthetic pathways. These methods focus on incorporating deuterium atoms at specific molecular positions, yielding a product with a high degree of isotopic labeling.

Deuterated Hydrochloric Acid Reaction with Ethylene (B1197577) Derivatives

One method for the synthesis of this compound involves the reaction of ethylene with deuterated hydrochloric acid (DCl) in the presence of a suitable catalyst. smolecule.com This process is analogous to the industrial production of 1,2-dichloroethane (B1671644), where ethylene is reacted with chlorine. wikipedia.org In this deuterated version, a source of deuterium, DCl, provides the deuterium atoms that are incorporated into the final product. The efficiency of this reaction is dependent on the catalyst used and the reaction conditions.

Another approach involves the conversion of ethylene glycol-d4 to this compound. This can be achieved by treating the deuterated glycol with phosphorus pentachloride (PCl5). Alternatively, reacting ethylene glycol with an excess of fuming hydrochloric acid in a sealed tube under heat has been reported to yield 1,2-dichloroethane. sciencemadness.org By using deuterated starting materials, this method can be adapted for the synthesis of this compound.

Electrophilic Chlorination in Deuterated Environments

Electrophilic chlorination is another key strategy for synthesizing this compound. smolecule.com This method utilizes chlorine gas in a controlled environment to incorporate deuterium into the compound. smolecule.com The reaction mechanism involves the electrophilic addition of chlorine to a deuterated precursor. researchgate.net For instance, the direct chlorination of ethylene in a deuterated solvent can lead to the formation of this compound. The choice of solvent and reaction conditions is critical to ensure high isotopic enrichment and minimize unwanted side reactions.

Addition of Chlorine to Ethylene-d4 (B1596295)

A direct and effective method for preparing this compound is the addition of chlorine (Cl2) to ethylene-d4 (C2D4). cdnsciencepub.com This reaction has been reported to produce this compound with high isotopic purity. cdnsciencepub.com The synthesis of the precursor, ethylene-d4, is a critical step and can be achieved from 1,2-dibromoethane-d4 (B144223). cdnsciencepub.com The subsequent chlorination of ethylene-d4 proceeds readily to yield the desired product. cdnsciencepub.com This method offers a clear and specific pathway to this compound, with the isotopic integrity being primarily determined by the purity of the starting ethylene-d4.

Precursor-Based Deuteration Strategies for this compound

The synthesis of this compound often relies on the availability of deuterated precursors. A common and versatile precursor is 1,2-dibromoethane-d4, which can be readily converted to ethylene-d4. cdnsciencepub.com This ethylene-d4 then serves as a direct starting material for the synthesis of this compound and other deuterated compounds. cdnsciencepub.com The preparation of 1,2-dibromoethane-d4 itself can be achieved with high isotopic purity (99+ atom % D) from acetylene-d2 (B86588) and deuterium bromide. cdnsciencepub.com

Another precursor strategy involves starting with ethylene oxide-d4. Hydrolysis of ethylene oxide-d4 yields ethylene glycol-d4, which can then be converted to this compound. These precursor-based strategies provide a modular approach to the synthesis, allowing for the preparation of a variety of deuterated compounds from a few key starting materials.

Isotopic Purity and Enrichment Techniques for this compound

Ensuring the high isotopic purity of this compound is paramount for its applications in research and analysis. Various analytical techniques are employed to assess the deuterium atom percent enrichment.

Assessment of Deuterium Atom Percent Enrichment Methodologies

The isotopic enrichment of this compound, which is the percentage of deuterium at the specified atomic positions, is a critical quality parameter. isotope.com Commercially available this compound often has an isotopic purity of 98% or higher. scbt.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining isotopic enrichment. While conventional proton NMR (¹H NMR) is limited for highly deuterated compounds due to the low intensity of residual proton signals, Deuterium NMR (²H NMR) is a powerful alternative. sigmaaldrich.com ²H NMR allows for the direct observation and quantification of deuterium atoms in the molecule. sigmaaldrich.com Furthermore, by using non-protonated solvents, a clean spectrum can be obtained, facilitating accurate integration of the deuterium signals to determine the atom % deuterium. sigmaaldrich.com For instance, a certificate of analysis for a batch of this compound showed an isotopic enrichment of 99.58% as determined by ¹H NMR. thermofisher.com

The combination of these analytical methods provides a comprehensive evaluation of the isotopic purity and enrichment of this compound, ensuring its suitability for its intended scientific applications.

Spectroscopic and Chromatographic Methods for Isotopic Purity Determination

The determination of isotopic purity for this compound is crucial and is accomplished using a combination of spectroscopic and chromatographic techniques. These methods confirm the high percentage of deuterium and identify any residual protonated impurities.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for assessing isotopic enrichment.

¹H NMR (Proton NMR): In ¹H NMR spectroscopy, the key indicator of high isotopic purity for this compound is the absence or significant reduction of signals in the spectrum. thermofisher.comdocbrown.info Since deuterium is not detected in a standard proton NMR experiment, a pure sample of this compound will show no peaks corresponding to C-H bonds. The isotopic purity can be calculated by comparing the integration of any residual proton signals against a known internal standard. thermofisher.com

¹³C NMR (Carbon-13 NMR): Due to the symmetry of the this compound molecule, its two carbon atoms are in identical chemical environments. This results in a single resonance peak in the ¹³C NMR spectrum. docbrown.info While not the primary method for determining isotopic purity, it confirms the molecular structure. docbrown.info

Mass Spectrometry (MS): Mass spectrometry distinguishes molecules based on their mass-to-charge ratio. The presence of four deuterium atoms instead of hydrogen atoms results in a distinct mass increase compared to the non-deuterated analog (C₂H₄Cl₂). smolecule.com This mass shift (M+4) allows for clear differentiation and quantification of the deuterated species. scientificlabs.co.uk

| Spectroscopic Property | Observation for this compound | Reference |

| ¹H NMR | Absence of signals confirms high isotopic purity. | thermofisher.comdocbrown.info |

| ¹³C NMR | A single resonance peak due to molecular symmetry. | docbrown.info |

| Mass Shift (vs. C₂H₄Cl₂) | M+4, indicating four deuterium atoms. | scientificlabs.co.uk |

Chromatographic Methods

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for both separating this compound from impurities and confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for the analysis of volatile organic compounds (VOCs). This compound is often employed as a surrogate standard in environmental analysis methods, such as EPA Method 8260C, for quantifying other VOCs. scientificlabs.co.ukepa.gov Its use as a standard demonstrates its predictable chromatographic behavior. In a typical analysis, the compound is separated on a capillary column and detected by the mass spectrometer, which confirms its identity via its mass spectrum and its purity by the absence of co-eluting impurities. fao.org The retention time in the GC system provides one layer of identification, while the mass spectrum provides definitive confirmation. fao.org

| GC Parameter | Typical Value/Type | Reference |

| Technique | Headspace Gas Chromatography | fao.org |

| Column | Fused silica (B1680970) capillary (e.g., polyethylene (B3416737) glycol or polydimethylsiloxane (B3030410) coated) | fao.org |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | fao.org |

| Application | Surrogate standard for VOC analysis | scientificlabs.co.ukepa.gov |

Optimization of Deuteration Yields and Positional Selectivity

Optimizing the synthesis of this compound focuses on maximizing the reaction yield and ensuring the correct placement of deuterium atoms.

Optimization of Deuteration Yields

The yield of this compound is highly dependent on the chosen synthetic pathway and reaction conditions. The direct chlorination of ethylene-d4 has been shown to provide nearly quantitative yields. cdnsciencepub.com This is a significant improvement over earlier methods, such as the catalyzed reaction of acetylene-d₂ and deuterium bromide, which were less efficient. cdnsciencepub.com

General principles for optimizing deuteration reactions often involve careful control of reaction parameters. Studies on other deuteration processes highlight the importance of the solvent; for instance, 1,2-dichloroethane (DCE) itself has been shown to be an effective solvent for certain deuteration reactions due to its high boiling point, which can help drive the reaction to completion. rsc.org The choice of catalyst and reaction temperature are also critical variables that must be fine-tuned to maximize yield and minimize side reactions. rsc.org For the synthesis of this compound, the direct addition of chlorine to ethylene-d4 is a robust reaction that requires minimal optimization to achieve high yields. cdnsciencepub.com

Positional Selectivity

Positional selectivity refers to the specific placement of isotopes within a molecule. For this compound, the desired outcome is the replacement of all four hydrogen atoms with deuterium. The synthetic strategy starting from ethylene-d4 inherently provides absolute positional selectivity. cdnsciencepub.com In ethylene-d4 (D₂C=CD₂), all hydrogen positions are already replaced by deuterium. The subsequent addition of chlorine across the double bond breaks the pi bond but leaves the carbon-deuterium bonds intact, directly yielding Cl-CD₂-CD₂-Cl. cdnsciencepub.com

Therefore, the challenge of positional selectivity is effectively solved by the choice of the starting material. The final purity and selectivity are then confirmed by the analytical methods described previously, primarily NMR and MS, which would detect any misplaced isotopes or incomplete deuteration. thermofisher.comscientificlabs.co.uk

Advanced Analytical Applications of 1,2 Dichloroethane D4

Nuclear Magnetic Resonance (NMR) Spectroscopy Solvent Applications of 1,2-Dichloroethane-d4

This compound (ClCD₂CD₂Cl), a deuterated isotopologue of 1,2-dichloroethane (B1671644), serves as a specialized solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its utility stems from the magnetic properties of deuterium (B1214612) (²H or D), which differ significantly from those of protium (B1232500) (¹H).

Suppression of Solvent Signals in Proton NMR Spectroscopy

In proton (¹H) NMR spectroscopy, the overwhelming abundance of protons in a non-deuterated solvent would produce a massive signal, obscuring the signals from the analyte of interest. ucla.edu The use of deuterated solvents, such as this compound, is a standard practice to circumvent this issue. ucla.edudocbrown.info Since deuterium resonates at a much different frequency than protons, it is not detected in a standard ¹H NMR experiment, thus eliminating the large solvent peak. docbrown.info

However, deuteration is never 100% complete, meaning a small residual amount of the protonated form (in this case, ClCHDCD₂Cl) is always present. ucla.edu This results in a small, characteristic signal in the ¹H NMR spectrum. For this compound, this residual signal appears as a quintet (a five-line pattern) at a chemical shift of approximately 3.72 ppm. science-and-fun.de The splitting into a quintet occurs due to coupling with the two deuterium atoms on the adjacent carbon (n=2), following the 2nI+1 rule, where I=1 is the spin quantum number for deuterium. ucla.edu This well-defined, low-intensity peak does not typically interfere with the signals from the compound being analyzed.

In situations with very dilute samples or when studying molecules in protonated solvents, specific pulse sequences are employed to actively suppress the large solvent signals. nih.govbinghamton.edu However, the primary and most common method remains the use of deuterated solvents like this compound. ucla.edu

Utility in Carbon-13 NMR Spectroscopic Analysis

Deuterated solvents are also standard for Carbon-13 (¹³C) NMR spectroscopy. ucla.edu this compound provides a clear spectral window for the analysis of dissolved samples. The carbon atoms in this compound are bonded to deuterium instead of hydrogen. This C-D bond causes the carbon signal to be split into a multiplet due to deuterium coupling. ucla.edu Specifically, the ¹³C signal for this compound appears as a quintet at approximately 43.6 ppm. science-and-fun.de This splitting and the relatively low sensitivity of ¹³C NMR mean the solvent signals are typically small and easily distinguishable from the analyte signals.

The non-deuterated 1,2-dichloroethane molecule is symmetrical, showing only a single chemical shift in its ¹³C NMR spectrum, which indicates that both carbon atoms are in an identical chemical environment. docbrown.info The use of the deuterated form as a solvent allows for the clear observation of the ¹³C signals of the solute without interference.

Investigation of Molecular Structure and Conformational Dynamics in Solution

This compound provides a suitable medium for studying the three-dimensional structure and dynamic behavior of solute molecules. The parent molecule, 1,2-dichloroethane, is a classic example used in the study of conformational analysis, which examines the different spatial arrangements of a molecule that arise from rotation around single bonds. vlabs.ac.inspoken-tutorial.org

This molecule exists primarily in two stable conformations: anti and gauche. spoken-tutorial.orgnih.gov

In the anti conformation, the two chlorine atoms are positioned 180° apart, resulting in the most stable arrangement due to minimized steric hindrance. spoken-tutorial.org This form has no net molecular dipole moment. nih.gov

In the gauche conformation, the chlorine atoms are 60° apart. spoken-tutorial.org This form is less stable than the anti conformer in the gas phase but has a net dipole moment. nih.gov

The equilibrium between these conformers is solvent-dependent. nih.gov In polar solvents, the population of the more polar gauche conformer tends to increase. spoken-tutorial.orgnih.gov Understanding the conformational properties of the solvent itself, such as this compound, is crucial as it can influence the conformation and reactivity of the dissolved analyte. By providing a non-interfering spectral background, this compound allows researchers to use NMR techniques, such as variable temperature studies, to probe the conformational equilibria and rotational energy barriers of solutes in solution.

Internal and Surrogate Standard Applications in Chromatographic Techniques

Stable isotope-labeled compounds are highly valued as standards in quantitative analysis due to their chemical similarity to the target analyte. This compound is employed as both an internal and a surrogate standard in various chromatographic methods, particularly those coupled with mass spectrometry.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is used as an internal standard for the quantitative analysis of volatile organic compounds, including its non-deuterated counterpart, 1,2-dichloroethane. nih.gov In GC-MS analysis, an internal standard is a known amount of a compound added to a sample before analysis. publisso.de The ideal internal standard is a stable isotope-labeled version of the analyte. nih.gov

Because this compound is chemically almost identical to 1,2-dichloroethane, it behaves similarly during sample preparation, injection, and passage through the gas chromatograph. nih.gov However, due to its higher mass (M+4), it is easily distinguished from the analyte by the mass spectrometer. By comparing the peak area of the analyte to the peak area of the known amount of the internal standard, a precise and accurate quantification can be achieved. publisso.de This method is effective for determining the concentration of halogenated compounds and other pollutants in environmental samples like water and air. nih.govpublisso.de

| Parameter | Description | Relevance of this compound |

|---|---|---|

| Analyte | 1,2-Dichloroethane | Target compound for quantification. researchgate.net |

| Internal Standard | This compound | Added in a known quantity to correct for analytical variability. nih.gov |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds and detects them based on their mass-to-charge ratio. publisso.de |

| Detection | Mass Spectrometer | Distinguishes between the analyte and the heavier isotope-labeled standard. epa.gov |

| Quantification | Ratio of Analyte Peak Area to Internal Standard Peak Area | Provides accurate concentration measurement by normalizing the analyte response. publisso.de |

Mitigation of Matrix Effects and Instrument Variability

In complex samples, such as environmental extracts or biological fluids, other co-eluting compounds can interfere with the ionization of the target analyte in the mass spectrometer's source. chromatographyonline.comnih.gov This phenomenon, known as the "matrix effect," can cause either signal suppression or enhancement, leading to inaccurate quantitative results. chromatographyonline.comresearchgate.net

Trace Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples

This compound (D4-1,2-DCA) is a critical component in the trace analysis of volatile organic compounds (VOCs) across various environmental matrices, including water, soil, and air. usgs.govepa.gov Its primary role is as a surrogate standard in analytical methods, most notably those developed by the U.S. Environmental Protection Agency (EPA). epa.govepa.gov A surrogate standard is a compound that is chemically similar to the analytes of interest but is not expected to be found in the environmental sample. usgs.gov It is added to every sample, blank, and standard at a known concentration before analysis. usgs.gov The recovery of the surrogate is monitored to assess the performance of the analytical method for each specific sample, helping to identify matrix interferences or issues with sample preparation and analysis. usgs.gov

In the analysis of water and soil samples for VOCs, EPA Method 8260 is widely employed. usgs.govepa.gov This method, which utilizes a purge-and-trap process coupled with gas chromatography/mass spectrometry (GC/MS), recommends this compound as a surrogate standard. epa.govepa.gov For instance, in the implementation of EPA Method 8260B for aqueous and soil matrices, this compound is part of a suite of surrogates—along with compounds like toluene-d8 (B116792) and 4-bromofluorobenzene—that are spiked into each sample to a target concentration, often around 10 parts per billion (ppb). usgs.gov The consistent recovery of these surrogates provides confidence in the accuracy of the quantitative results for the target VOCs. usgs.gov

For air analysis, particularly using EPA Method TO-15, which involves collecting whole air samples in specially prepared canisters, this compound can be used as either an internal or surrogate standard. lotusinstruments.comgcms.cz In this context, a known amount of the deuterated standard is introduced into the analytical system to quantify target VOCs and monitor system performance. lotusinstruments.comgcms.cz The analysis is performed by concentrating an aliquot of the air sample prior to GC/MS separation and detection. pca.state.mn.us The use of isotopically labeled standards like this compound is crucial for achieving the low detection limits required for ambient and indoor air monitoring. pca.state.mn.usepa.gov

The following table summarizes the application of this compound in key EPA methods for environmental analysis.

| EPA Method | Environmental Matrix | Role of this compound | Typical Spiking Concentration | Analytical Technique |

|---|---|---|---|---|

| Method 8260B/C/D | Water, Soil, Sludge, Solid Waste | Surrogate Standard | 10 µg/L (ppb) for water samples | Purge-and-Trap GC/MS |

| Method TO-15 | Ambient Air, Soil Vapor | Internal/Surrogate Standard | Constant concentration (e.g., 5 ppb) | Canister Sampling / Preconcentration GC/MS |

| Method 524.2 | Drinking Water, Surface Water, Groundwater | Surrogate Standard (as part of a suite) | Method-specific, typically low ppb range | Purge-and-Trap GC/MS |

Isotopic Labeling Strategies in Quantitative Analytical Methodologies

Principles of Isotope Dilution Mass Spectrometry for Quantitation

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification of chemical substances. youtube.com It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation or instrumental variability. youtube.comnih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte, known as an internal standard, to the sample before any processing steps. youtube.comnih.gov

This compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, 1,2-dichloroethane. The key premise is that the isotopically labeled standard (the "spike") is chemically and physically identical to the native analyte. nih.gov Therefore, it will behave in the same manner during extraction, concentration, and injection into the analytical instrument. Any loss of the native analyte during sample workup will be accompanied by a proportional loss of the labeled internal standard. youtube.com

Instead of relying on the absolute signal intensity of the analyte, which can be affected by various factors, IDMS utilizes the ratio of the mass spectrometric signals of the native analyte and the isotopically labeled standard. youtube.com By measuring this ratio in the final sample extract and knowing the precise amount of the labeled standard initially added, the original concentration of the native analyte in the sample can be calculated with high accuracy. uni-muenchen.de

The process can be summarized in the following steps:

A known mass of the isotopically labeled standard (e.g., this compound) is added to a known mass or volume of the sample containing the unlabeled analyte.

The sample and the standard are allowed to equilibrate, ensuring a homogeneous mixture.

The sample is processed (e.g., extracted, purified, concentrated).

The mixture is analyzed by mass spectrometry, which separates and detects the ions based on their mass-to-charge ratio. The instrument measures the distinct signals for the unlabeled analyte and the labeled standard.

The ratio of the signals is used to calculate the unknown concentration of the analyte.

This technique effectively corrects for variability in the analytical procedure, making it a robust method for quantitative analysis in complex matrices. nih.govimreblank.ch

Molecular Tracing in Complex Chemical and Biological Systems

Isotopically labeled compounds like this compound are invaluable tools for molecular tracing, allowing researchers to track the fate of a specific compound through complex environmental or biological processes. While its use as a surrogate or internal standard for quantification is more common, its stable isotopic label provides the means to elucidate degradation pathways, metabolic routes, and environmental transport mechanisms.

The principle of molecular tracing relies on the deuterium label acting as a "tag." When this compound is introduced into a system, such as a soil microcosm or a biological culture, its transformation can be followed by tracking the appearance of the deuterium atoms in subsequent breakdown products or metabolites. researchgate.net Mass spectrometry is the primary analytical tool for this purpose, as it can differentiate between molecules containing deuterium and their unlabeled counterparts.

For example, in an environmental fate study, researchers could use this compound to investigate the biodegradation of 1,2-dichloroethane. wur.nlnih.gov As microorganisms metabolize the compound, various intermediate and final products are formed. nih.gov By analyzing samples over time with GC/MS, scientists can identify metabolites that retain the deuterium label. This provides definitive evidence that these newly formed compounds originated from the initial this compound, allowing for the unambiguous mapping of the degradation pathway. This approach helps distinguish the metabolic products from other compounds that might be naturally present in the system.

Potential applications for this compound as a molecular tracer include:

Biodegradation Pathway Analysis: Determining whether degradation occurs via reductive dechlorination, oxidation, or hydrolysis by identifying the specific deuterated products formed. wur.nleurochlor.org

Environmental Fate and Transport: Tracking the movement and transformation of 1,2-dichloroethane in different environmental compartments, such as its partitioning between soil, water, and air. cdc.gov

Phytoremediation Studies: Following the uptake and metabolism of 1,2-dichloroethane by plants engineered to degrade pollutants. nih.gov The presence of deuterated metabolites within the plant tissues would confirm the engineered catabolic pathway's activity.

By providing a way to follow the atoms of a specific molecule, isotopic labeling with compounds like this compound offers a powerful method for gaining detailed insights into complex chemical and biological systems.

Mechanistic Studies and Reaction Kinetics Involving 1,2 Dichloroethane D4

Elucidation of Organic Reaction Mechanisms via Isotopic Substitution

The use of deuterated compounds like 1,2-dichloroethane-d4 is a well-established method for elucidating the mechanisms of organic reactions. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, chemists can infer whether a C-H bond is broken in the rate-determining step.

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. In the context of this compound, a primary KIE would be expected in reactions where a C-D bond is cleaved. The C-D bond is stronger than the C-H bond due to its lower zero-point energy. Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage.

The magnitude of the primary KIE is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD). For the cleavage of a C-H/C-D bond, the theoretical maximum for kH/kD at room temperature is around 7-8. Experimental values can provide information about the transition state of the reaction. For instance, a large KIE suggests a transition state where the hydrogen/deuterium (B1214612) is symmetrically bonded between the carbon and the abstracting species.

One area where this has been explored is in elimination reactions. For example, in the dehydrochlorination of 1,2-dichloroethane (B1671644), the reaction can proceed through an E2 mechanism where a base abstracts a proton and a chloride ion departs simultaneously. If the C-H bond cleavage is part of the rate-determining step, a significant primary kinetic isotope effect would be anticipated upon substitution with deuterium.

Deuterium kinetic isotope effects are instrumental in distinguishing between different possible reaction pathways. For example, in elimination reactions of haloalkanes, the observation of a significant primary KIE can help to confirm an E2 mechanism over an E1 mechanism, where the initial C-X bond cleavage is the slow step and does not involve C-H bond breaking.

Research on the unimolecular reactions of chemically activated 1,2-dichloroethane has provided specific data on this topic. In a study where chemically activated 1,2-dichloroethane-d₀ and 1,2-dichloroethane-d₄ were generated, the nonequilibrium kinetic isotope effects for H–Cl and D–Cl elimination were experimentally measured.

| Reactant | Product | kH/kD |

| 1,2-Dichloroethane-d₀ | Vinyl Chloride | 3.5 ± 0.1 |

| 1,2-Dichloroethane-d₄ | Vinyl Chloride-d₃ |

Table 1: Experimental Kinetic Isotope Effect for HCl/DCl Elimination from Chemically Activated 1,2-Dichloroethane.

The observed KIE of 3.5 ± 0.1 for the elimination of DCl from 1,2-dichloroethane-d₄ compared to HCl from the non-deuterated molecule is a substantial primary kinetic isotope effect. This result strongly indicates that the C-D bond is indeed being broken in the rate-determining step of this unimolecular elimination reaction. These findings were interpreted using RRKM (Rice-Ramsperger-Kassel-Marcus) theory with a four-centered model for the reaction, which showed good agreement with the experimental results.

Catalytic Hydrodechlorination Mechanistic Investigations

Catalytic hydrodechlorination (HDC) is an important industrial process for the remediation of chlorinated hydrocarbon waste. This process involves the reaction of a chlorinated organic compound with hydrogen over a catalyst to produce hydrocarbons and hydrogen chloride. Understanding the reaction mechanism is crucial for optimizing catalyst design and reaction conditions.

The catalytic hydrodechlorination of 1,2-dichloroethane can proceed through several pathways, primarily leading to the formation of either ethylene (B1197577) (dehydrochlorination) or ethane (B1197151) (hydrogenolysis). The selectivity towards these products is highly dependent on the type of catalyst used, including the active metal and the support material.

Commonly studied catalysts for this reaction include noble metals such as palladium (Pd) and platinum (Pt), often supported on materials like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or carbon. The reaction mechanism is generally believed to involve the dissociative adsorption of 1,2-dichloroethane on the catalyst surface, followed by a series of steps involving C-Cl and C-H bond cleavage and C-H bond formation.

For instance, on palladium catalysts, the reaction is thought to proceed via the initial cleavage of a C-Cl bond to form an adsorbed chloroethyl species. This intermediate can then either undergo β-hydride elimination to form ethylene or be further hydrogenated to produce ethane. The surface composition and structure of the catalyst play a critical role in determining the preferred pathway.

While the use of isotopic labeling is a powerful technique for elucidating reaction mechanisms in catalysis, specific studies on the catalytic hydrodechlorination of this compound are not extensively reported in the publicly available scientific literature. However, the principles of such studies can be outlined.

By using this compound as a reactant in HDC, one could gain insights into several aspects of the reaction mechanism:

C-D Bond Activation: A kinetic isotope effect would be expected if the cleavage of a C-D bond is involved in the rate-determining step. The magnitude of this effect could help to distinguish between different proposed mechanisms, such as those where C-H(D) bond breaking is the initial step versus those where C-Cl bond scission occurs first.

Surface Intermediates: The analysis of the deuterated products could help to identify the nature of the surface intermediates. For example, the distribution of deuterium in the ethene and ethane products could provide information on the reversibility of certain steps and the nature of adsorbed species.

Role of Hydrogen: By co-feeding deuterium gas (D₂) with non-deuterated 1,2-dichloroethane, it is possible to study the mechanism of hydrogen addition and the nature of the active hydrogen species on the catalyst surface.

Although direct experimental data for this compound in this specific catalytic system is scarce, the application of this methodology remains a valuable potential avenue for future research to gain a more detailed understanding of the catalyst surface interactions and the nature of the active sites.

Atmospheric Chemical Reaction Kinetics and Radical Propagation Studies

The atmospheric fate of volatile organic compounds (VOCs) like 1,2-dichloroethane is of significant environmental interest. The primary removal process for many VOCs in the troposphere is reaction with hydroxyl (•OH) radicals. These reactions often initiate a complex series of radical propagation steps that can contribute to the formation of ozone and secondary organic aerosols.

While the atmospheric chemistry of 1,2-dichloroethane has been studied, there is a lack of specific research in the available literature that utilizes this compound to investigate its atmospheric reaction kinetics and radical propagation mechanisms.

In principle, such studies could provide valuable information. For instance, a kinetic isotope effect in the reaction of 1,2-dichloroethane with •OH radicals would be expected if the initial attack involves hydrogen abstraction from a C-H bond. By comparing the reaction rates of 1,2-dichloroethane and this compound with •OH radicals, the importance of this hydrogen abstraction pathway could be quantified.

The general reaction of •OH with 1,2-dichloroethane is believed to proceed via H-atom abstraction:

ClCH₂CH₂Cl + •OH → ClCH₂ĊHCl + H₂O

The resulting chloroethyl radical would then react with molecular oxygen, initiating a cascade of reactions. Using this compound would allow for a direct measurement of the KIE for the initial abstraction step, providing a more detailed understanding of the reaction's transition state.

Reactions with Atmospheric Oxidants and Radical Species (e.g., Chlorine Atoms)

The atmospheric fate of 1,2-dichloroethane is primarily governed by its reactions with photochemically generated oxidants, such as hydroxyl (OH) radicals and chlorine (Cl) atoms. The study of the deuterated analogue, this compound, offers valuable insights into the kinetics and mechanisms of these atmospheric degradation pathways.

The gas-phase reaction of 1,2-dichloroethane with chlorine atoms proceeds via hydrogen (or deuterium) abstraction, a critical initial step in its atmospheric breakdown. Experimental studies have determined the rate constants for both the hydrogenated and deuterated forms of 1,2-dichloroethane. The rate constant for H-abstraction (kH) from CH₂ClCH₂Cl and D-abstraction (kD) from CD₂ClCD₂Cl by chlorine atoms can be described by specific Arrhenius expressions, which are crucial for atmospheric modeling. princeton.edu

Formation, Stability, and Fate of Deuterated Alkyl and Alkoxy Radicals

The initial reaction of this compound with atmospheric oxidants leads to the formation of deuterated chloroethyl radicals (e.g., •CDCl-CD₂Cl or ClCD₂-CD•Cl). The subsequent reactions of these radicals are critical in determining the ultimate degradation products.

In the atmosphere, these carbon-centered radicals will rapidly react with molecular oxygen (O₂) to form the corresponding deuterated peroxy radicals (e.g., ClCD(OO•)CD₂Cl). The fate of these peroxy radicals is complex and can involve reactions with nitric oxide (NO), nitrogen dioxide (NO₂), or other radical species. nih.gov These reactions can lead to the formation of deuterated alkoxy radicals (e.g., ClCD(O•)CD₂Cl).

The stability and subsequent reaction pathways of these deuterated alkoxy radicals are of significant interest. They can undergo unimolecular decomposition, isomerization, or further reaction with atmospheric constituents. digitellinc.com For instance, the deuterated alkoxy radical can decompose by C-C bond cleavage or Cl-atom elimination. The presence of deuterium can influence the relative rates of these competing pathways, a phenomenon known as the secondary kinetic isotope effect.

Solvent Effects and Stereochemical Investigations using this compound

Beyond its role in kinetic studies of atmospheric reactions, this compound is a valuable solvent for investigating reaction mechanisms and stereochemistry, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. nanalysis.com The conformational isomerism of 1,2-disubstituted ethanes, such as 1,2-dichloroethane, is a foundational concept in stereochemistry, with the anti and gauche conformers exhibiting different physical and spectroscopic properties. digitellinc.com

The use of this compound as a solvent in NMR studies allows for the detailed analysis of the conformational preferences of solutes without interference from solvent proton signals. nanalysis.com The solvent's polarity and its ability to engage in dipole-dipole interactions can influence the conformational equilibrium of dissolved molecules. boisestate.edu For example, in polar solvents, the more polar gauche conformer of 1,2-dichloroethane is stabilized relative to the nonpolar anti conformer. nih.gov

Furthermore, the isotopic composition of the solvent itself can influence the stereochemical outcome of a reaction, a phenomenon known as the solvent isotope effect. chem-station.com While a direct example of this compound dictating the stereoselectivity of a reaction was not found in the provided search results, the principle has been demonstrated with other deuterated solvents. For instance, the use of D₂O instead of H₂O has been shown to enhance the enantioselectivity of certain reactions. chem-station.com This suggests that the subtle differences in the intermolecular forces and solvation dynamics of deuterated solvents compared to their non-deuterated counterparts can have a measurable impact on the transition states of stereoselective reactions. rsc.org

The table below summarizes the conformational properties of 1,2-dichloroethane, which are fundamental to understanding its behavior as a solvent in stereochemical investigations.

| Property | Anti Conformer | Gauche Conformer |

| Dihedral Angle (Cl-C-C-Cl) | 180° | ~60° |

| Dipole Moment | 0 D | > 0 D |

| Relative Stability in Gas Phase | More Stable | Less Stable |

| Relative Stability in Polar Solvents | Less Stable | More Stable |

Environmental Chemistry and Fate Studies Utilizing 1,2 Dichloroethane D4 As a Tracer

Environmental Transport and Distribution Profiling

1,2-Dichloroethane-d4 is an effective tool for profiling the movement and distribution of 1,2-dichloroethane (B1671644) in the environment due to its identical physical and chemical properties, with the mass difference allowing for easy detection and quantification.

Due to its volatility, 1,2-dichloroethane released to soil or surface water can readily evaporate into the atmosphere. tpsgc-pwgsc.gc.cacoastalwiki.org Studies using this compound can precisely quantify the rate of this volatilization. Once in the atmosphere, it can be transported over long distances. dcceew.gov.auclu-in.org The atmospheric half-life of 1,2-dichloroethane is estimated to be between 30 and 300 days, with degradation occurring primarily through photooxidation by hydroxyl radicals. dcceew.gov.aucdc.gov This process leads to the formation of carbon dioxide (CO2) and hydrogen chloride (HCl). dcceew.gov.auepa.gov Using the deuterated form allows scientists to track its atmospheric dispersion and degradation pathways under real-world conditions.

Table 1: Physical Properties of 1,2-Dichloroethane Relevant to Volatilization

| Property | Value |

|---|---|

| Boiling Point | 83.5°C dcceew.gov.au |

| Vapour Density | 3.4 dcceew.gov.au |

| Flash Point | 13°C dcceew.gov.au |

This interactive table provides key physical properties governing the volatilization and atmospheric fate of 1,2-dichloroethane, which are traced using its deuterated analogue, this compound.

When released on land, 1,2-dichloroethane that does not evaporate is prone to leaching through the soil and into groundwater. dcceew.gov.auepa.govapecwater.com Its moderate water solubility and tendency to adsorb only moderately to organic matter facilitate this transport. tpsgc-pwgsc.gc.ca this compound is used in soil column and lysimeter studies to measure the velocity of this percolation and to model its potential for contaminating aquifers. Once in groundwater, the compound is highly persistent, potentially lasting for years due to the slow rate of microbial degradation in such environments. dcceew.gov.auepa.govapecwater.com This persistence makes it a significant and long-term groundwater contaminant. radfreenm.org

Table 2: Properties Influencing Leaching and Groundwater Transport of 1,2-Dichloroethane

| Property | Value/Characteristic |

|---|---|

| Water Solubility | 8,690 mg/L coastalwiki.org |

| Log Octanol/Water Partition Coefficient (Kow) | 1.48 |

| Persistence in Groundwater | High; may last for years dcceew.gov.auepa.gov |

This interactive table summarizes the properties of 1,2-dichloroethane that contribute to its potential for groundwater contamination, a process studied in detail using this compound.

Biodegradation Pathways and Bioremediation Mechanisms

The primary degradation process for 1,2-dichloroethane in soil and water is biodegradation, which can occur under both aerobic and anaerobic conditions. cdc.gov this compound is used to trace these complex microbial degradation pathways and assess the effectiveness of bioremediation strategies.

1,2-dichloroethane can be biodegraded under both aerobic and anaerobic conditions, following distinct pathways. researchgate.net

Aerobic Degradation : In the presence of oxygen, microorganisms can oxidize 1,2-dichloroethane. This process typically yields intermediates such as 2-chloro-ethanol and 2-chloro-acetate, which are subsequently mineralized to carbon dioxide. researchgate.net Field-scale studies have demonstrated that inducing aerobic conditions in an anaerobic aquifer can reduce the dissolved mass of 1,2-dichloroethane by over 99%. nih.gov

Anaerobic Degradation : Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where the compound is used as an electron acceptor. researchgate.net This process can lead to the formation of products like chloroethane, vinyl chloride, and ethene. nih.govnih.gov In some cases, anaerobic oxidation has also been observed under denitrifying or iron-reducing conditions. nih.govwur.nl

Specific microbial communities are responsible for the degradation of 1,2-dichloroethane. The use of this compound allows researchers to confirm that these microbes are transforming the target compound and to trace the metabolic fate of the deuterium-labeled carbon atoms.

Several types of bacteria have been identified as capable of degrading 1,2-dichloroethane. Under anaerobic conditions, organohalide-respiring bacteria such as Dehalococcoides and Desulfitobacterium are known to carry out reductive dechlorination. nih.govnih.gov The growth of Desulfitobacterium species has been shown to be induced by the presence of 1,2-dichloroethane. nih.gov Other bacteria, such as the homo-acetogenic strain Acetobacterium wieringae, can also cometabolically dechlorinate 1,2-dichloroethane to ethene. nih.gov In aerobic environments, bacteria like Ancylobacter and Starkeya have been enriched in microcosms successfully removing the contaminant. researchgate.net The use of the deuterated analogue is crucial in these studies to definitively track the transformation of the specific compound introduced by researchers.

Assessment of Environmental Persistence and Transformation

1,2-dichloroethane exhibits varying levels of persistence depending on the environmental medium. It is highly persistent in groundwater but less so in the atmosphere. dcceew.gov.auclu-in.org Its transformation can lead to various byproducts. In the atmosphere, photooxidation results in CO2 and HCl. epa.gov In soil and water, biodegradation is the key transformation process, leading to a range of products depending on the redox conditions. Anaerobic transformation can yield ethene and chloroethane, while aerobic processes can lead to complete mineralization. researchgate.netnih.gov Studies utilizing this compound provide precise data on the rates of these transformations and the identities of the resulting products, enabling a comprehensive assessment of the compound's long-term environmental fate.

Table 3: Summary of Environmental Fate of 1,2-Dichloroethane

| Environmental Compartment | Primary Removal/Degradation Process | Half-Life | Key Transformation Products |

|---|---|---|---|

| Atmosphere | Photooxidation | ~1-5 months coastalwiki.orgcdc.govepa.gov | CO2, HCl epa.gov |

| Surface Water | Volatilization | Hours to 10 days clu-in.orgepa.gov | (Transferred to atmosphere) |

| Groundwater | Slow Biodegradation | Potentially years dcceew.gov.auepa.gov | Chloroethane, Vinyl Chloride, Ethene nih.gov |

This interactive table provides a summary of the persistence and transformation of 1,2-dichloroethane in different environmental settings, which are quantified using this compound as a tracer.

Hydrolysis and Photolysis Resistance in Aquatic and Atmospheric Systems

1,2-Dichloroethane is generally resistant to hydrolysis and direct photolysis in aquatic and atmospheric environments. cdc.gov When released into water, the primary removal process is volatilization, with a half-life ranging from several hours to 10 days, rather than chemical degradation through hydrolysis, which is not considered a significant fate process. epa.gov Similarly, in the atmosphere, the direct photolysis of 1,2-dichloroethane is not a significant loss process. epa.gov The primary atmospheric degradation pathway is photooxidation through reactions with hydroxyl radicals, with an estimated half-life of about 73 days. cdc.gov

The deuterated form, this compound, is expected to exhibit even greater resistance to these degradation pathways. The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This isotopic effect would theoretically slow down reactions that involve the cleavage of this bond, such as photooxidation. Consequently, this compound serves as a robust tracer in environmental studies, as its concentration is not significantly diminished by abiotic degradation processes like hydrolysis and photolysis, ensuring its persistence for tracking physical transport and biological processes.

Isotope Tracing in Bioavailability and Bioaccumulation Research

The use of isotopically labeled compounds like this compound is instrumental in bioavailability and bioaccumulation research. By tracing the isotopic signature of a contaminant, researchers can elucidate the mechanisms of its uptake and transformation by organisms. Compound-Specific Isotope Analysis (CSIA) is a powerful tool to track the fate of 1,2-dichloroethane in the environment. mdpi.comnih.gov

Studies have shown that the biodegradation of 1,2-dichloroethane results in isotopic fractionation, where the lighter isotopes are preferentially degraded, leading to an enrichment of the heavier isotopes in the remaining contaminant pool. researchgate.net The extent of this fractionation is dependent on the specific enzymatic degradation pathway. For instance, aerobic biodegradation of 1,2-dichloroethane can proceed via two distinct pathways: oxidative cleavage of a C-H bond or hydrolytic dehalogenation involving the cleavage of a C-Cl bond. nih.gov

Research has demonstrated that these pathways can be distinguished by their characteristic carbon and chlorine isotope fractionation patterns. nih.gov The hydrolytic (S(N)2) pathway is associated with a large carbon isotope enrichment, while the oxidative pathway shows a much smaller carbon isotope enrichment. researchgate.net By using this compound in conjunction with the analysis of carbon and chlorine isotopes, a multi-element isotope approach can be employed to provide a more detailed understanding of the biodegradation mechanisms in various environmental matrices. nih.gov This detailed understanding of degradation pathways is crucial for assessing the bioavailability of the contaminant and its potential to bioaccumulate.

Table 1: Isotopic Enrichment Factors for Different Biodegradation Pathways of 1,2-Dichloroethane

| Degradation Pathway | Electron Acceptor | Isotope | Enrichment Factor (ε) in ‰ |

|---|---|---|---|

| Hydrolytic Dehalogenation (S(N)2) | O₂ / NO₃⁻ | Carbon (¹³C) | -25.8 ± 1.6 |

| Oxidation | O₂ | Carbon (¹³C) | -3.9 |

| Hydrolytic Dehalogenation (S(N)2) | Aerobic | Carbon (¹³C) | -31.9 ± 0.7 to -32.0 ± 0.9 |

| Oxidation | Aerobic | Carbon (¹³C) | -3.5 ± 0.1 |

| Hydrolytic Dehalogenation (S(N)2) | Aerobic | Chlorine (³⁷Cl) | -4.2 ± 0.1 to -4.4 ± 0.2 |

| Oxidation | Aerobic | Chlorine (³⁷Cl) | -3.8 ± 0.2 |

| Reductive Dihaloelimination | Anaerobic | Hydrogen (²H) | -57 ± 3 to -77 ± 9 |

| Hydrolytic Dehalogenation | Aerobic | Hydrogen (²H) | -34 ± 4 to -38 ± 4 |

| Oxidation | Aerobic | Hydrogen (²H) | -115 ± 18 |

Development of Remediation Strategies and Isotopic Tracer Applications

The unique isotopic signatures associated with the degradation of 1,2-dichloroethane make this compound an invaluable tool in the development and monitoring of remediation strategies. mdpi.com Natural attenuation is a remediation approach that relies on natural processes to reduce the concentration of contaminants. mdpi.com CSIA can be used to assess the occurrence and extent of natural attenuation of 1,2-dichloroethane at contaminated sites. mdpi.com By measuring the isotopic composition of the remaining contaminant, it is possible to determine if biodegradation is occurring and to estimate the extent of degradation. mdpi.com

For instance, a significant enrichment in the heavier isotopes of carbon and chlorine in the residual 1,2-dichloroethane provides strong evidence of microbial degradation. mdpi.com This information is critical for determining whether natural attenuation is a viable remedial option.

Furthermore, isotopic tracers like this compound are used to optimize and monitor enhanced bioremediation strategies. In enhanced bioremediation, the degradation of contaminants is stimulated by adding nutrients or other substances. By introducing this compound into a system and monitoring its isotopic composition over time, the effectiveness of the enhancement can be accurately assessed. The ability to distinguish between different degradation pathways using a dual-isotope approach (e.g., carbon and chlorine) allows for the fine-tuning of remediation strategies to promote the most efficient degradation pathway. nih.gov This approach provides a robust method for verifying the performance of remediation technologies in the field. mdpi.com

Spectroscopic and Structural Elucidation of 1,2 Dichloroethane D4

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is a cornerstone technique for the structural analysis of 1,2-dichloroethane-d4, offering precise information about the electronic environment of its deuterium (B1214612) and carbon nuclei.

Due to the symmetry of the this compound molecule, all four deuterium atoms are chemically equivalent. Consequently, the ²H NMR spectrum exhibits a single resonance. The chemical shift of this signal is observed at approximately 3.72 ppm. This value is nearly identical to the proton (¹H) chemical shift of the residual protons in a this compound sample, as the electronic shielding effects are comparable for both isotopes. The absence of coupling in the proton-decoupled ²H NMR spectrum results in a sharp singlet, confirming the magnetic equivalence of the deuterium nuclei.

Similar to the deuterium atoms, the two carbon atoms in this compound are chemically equivalent, leading to a single signal in the ¹³C NMR spectrum. docbrown.info The chemical shift for this signal is reported at approximately 43.6 ppm. purdue.edu

A key feature of the ¹³C NMR spectrum is the spin-spin coupling between the carbon-13 nucleus and the two directly attached deuterium nuclei (¹³C-²D coupling). Deuterium is a spin-1 nucleus, which splits the carbon signal according to the 2nI+1 rule, where n is the number of equivalent deuterium atoms (2) and I is the spin quantum number (1). This results in a 1:2:3:2:1 quintet. The one-bond carbon-deuterium coupling constant (¹J(C,D)) for this compound is approximately 23.5 Hz. purdue.edu

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ²H | ~3.72 | Singlet | N/A |

| ¹³C | ~43.6 | Quintet | ¹J(C,D) ≈ 23.5 |

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Investigations

Vibrational spectroscopy provides insight into the molecular vibrations and conformational isomers of this compound.

The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational frequencies to lower wavenumbers in the infrared (IR) spectrum. This isotopic effect is most pronounced for stretching vibrations involving the substituted atom. For standard 1,2-dichloroethane (B1671644), the C-H stretching vibrations are typically observed in the 2845–2975 cm⁻¹ region. researchgate.net

Based on the principles of vibrational spectroscopy, the frequency of a C-D stretch is expected to be lower than a C-H stretch by a factor of approximately √2 (~1.414). Therefore, the C-D stretching absorptions for this compound are anticipated in the range of 2011–2104 cm⁻¹. This significant shift provides a clear spectral window to distinguish between deuterated and non-deuterated species.

| Compound | Bond | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| 1,2-Dichloroethane | C-H | 2845 - 2975 |

| This compound | C-D | ~2011 - 2104 (Calculated) |

1,2-Dichloroethane exists as a mixture of two stable rotational isomers (conformers): the anti (or trans) and the gauche forms. libretexts.org These conformers are in equilibrium and can be distinguished using Raman spectroscopy, as they possess different molecular symmetries that result in distinct vibrational modes. purdue.edu

The C-Cl stretching modes are particularly sensitive to the conformational state. Studies on 1,2-dichloroethane have identified specific Raman bands corresponding to each isomer. The band observed at approximately 754 cm⁻¹ is assigned to the symmetric C-Cl stretch of the more stable anti conformer, while the band around 655 cm⁻¹ is attributed to the C-Cl stretch of the gauche conformer. libretexts.org The relative intensities of these peaks can be used to study the equilibrium and thermodynamic differences between the isomers.

| Conformer | Vibrational Mode | Raman Shift (cm⁻¹) |

|---|---|---|

| Anti (Trans) | Symmetric C-Cl Stretch | ~754 |

| Gauche | C-Cl Stretch | ~655 |

Mass Spectrometry (MS) Fragmentation Patterns and Isotopic Signature Analysis

Mass spectrometry of this compound reveals a characteristic fragmentation pattern and a complex isotopic signature due to the presence of both deuterium and the natural isotopes of chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). researchgate.net The molecular weight of the most common isotopologue (containing two ¹²C, four ²D, and two ³⁵Cl atoms) is approximately 102 Da.

The mass spectrum displays a cluster of molecular ion peaks (M⁺˙). The most prominent peaks correspond to the following isotopologues:

m/z 102: [C₂D₄³⁵Cl₂]⁺˙

m/z 104: [C₂D₄³⁵Cl³⁷Cl]⁺˙

m/z 106: [C₂D₄³⁷Cl₂]⁺˙

The relative intensities of these peaks follow a pattern determined by the natural abundance of chlorine isotopes.

Common fragmentation pathways involve the loss of a chlorine radical (Cl•), a deuterium chloride molecule (DCl), or a chlorodeuteromethyl radical (CD₂Cl•). The major fragment ions and their corresponding m/z values are detailed in the table below. The presence of one chlorine atom in a fragment results in a characteristic M and M+2 isotopic pattern with a ~3:1 intensity ratio.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Ion Formula | Origin |

|---|---|---|---|

| 102 | 104, 106 | [C₂D₄Cl₂]⁺˙ | Molecular Ion |

| 67 | 69 | [C₂D₄Cl]⁺ | Loss of Cl• |

| 64 | 66 | [C₂D₂Cl]⁺ | Loss of DCl |

| 51 | 53 | [CD₂Cl]⁺ | C-C bond cleavage |

High-Resolution Mass Spectrometry for Accurate Deuterium Content Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for determining the precise isotopic purity of deuterated compounds like this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision is critical for distinguishing between isotopologues—molecules that differ only in their isotopic composition.

The accurate determination of deuterium content relies on the mass difference between a hydrogen atom (¹H, atomic mass ≈ 1.007825 u) and a deuterium atom (²H or D, atomic mass ≈ 2.014102 u). HRMS can resolve the molecular ion peaks corresponding to molecules of 1,2-dichloroethane containing different numbers of deuterium atoms (e.g., C₂D₄Cl₂, C₂HD₃Cl₂). Furthermore, the presence of two stable chlorine isotopes, ³⁵Cl (≈ 75.77%) and ³⁷Cl (≈ 24.23%), results in a characteristic isotopic pattern for the molecular ion, which must be accounted for in the analysis. docbrown.info

| Isotopologue Formula | Isotopic Composition | Theoretical Exact Mass (u) |

|---|---|---|

| C₂H₄Cl₂ | ¹²C₂, ¹H₄, ³⁵Cl₂ | 97.9688 |

| C₂D₄Cl₂ | ¹²C₂, ²H₄, ³⁵Cl₂ | 102.0064 |

| C₂D₄Cl₂ | ¹²C₂, ²H₄, ³⁵Cl³⁷Cl | 104.0035 |

| C₂D₄Cl₂ | ¹²C₂, ²H₄, ³⁷Cl₂ | 105.9994 |

| C₂HD₃Cl₂ | ¹²C₂, ¹H₁, ²H₃, ³⁵Cl₂ | 100.9991 |

Elucidation of Mass Spectral Fragmentation Mechanisms

Electron ionization mass spectrometry (EI-MS) provides detailed information about the structure of a molecule through its fragmentation pattern. When this compound is subjected to EI, it forms a molecular ion ([M]⁺•) that can undergo various fragmentation pathways to produce smaller, charged fragments. The mechanisms are analogous to those of its non-deuterated counterpart. docbrown.info

The presence of deuterium atoms, however, shifts the m/z values of the fragments, confirming the location of the deuterium labels. The isotopic signature of chlorine (the M:M+2 ratio of approximately 3:1 for fragments containing one chlorine atom) remains a key feature in the spectrum. docbrown.info

Major fragmentation pathways include:

Loss of a Chlorine Radical: The molecular ion can lose a chlorine radical (•Cl) to form the [C₂D₄Cl]⁺ ion.

Loss of Deuterium Chloride (DCl): A common rearrangement involves the elimination of a neutral DCl molecule, leading to the formation of the [C₂D₃Cl]⁺• ion.

Alpha-Cleavage: Cleavage of the carbon-carbon bond results in the formation of a [CD₂Cl]⁺ ion.

The most abundant fragment ion in the spectrum, known as the base peak, provides insight into the most stable cation formed. For non-deuterated 1,2-dichloroethane, the base peak is often the chloroethene ion [C₂H₃Cl]⁺• (m/z 62/64). docbrown.info For this compound, the corresponding deuterated chloroethene ion [C₂D₃Cl]⁺• would be expected.

| Proposed Fragment Ion | Formula | Theoretical m/z (for ³⁵Cl/³⁷Cl) | Formation Mechanism |

|---|---|---|---|

| Molecular Ion | [C₂D₄Cl₂]⁺• | 102/104/106 | Electron Ionization |

| Chlorodeuteromethyl Cation | [CD₂Cl]⁺ | 51/53 | C-C Bond Cleavage |

| Chloro-d4-ethyl Cation | [C₂D₄Cl]⁺ | 67/69 | Loss of •Cl radical |

| Trideuterochloroethene Ion | [C₂D₃Cl]⁺• | 65/67 | Loss of DCl |

| Ethene-d4 Cation | [C₂D₄]⁺• | 32 | Loss of Cl₂ |

Neutron Diffraction for Solid-State Structure Elucidation

Neutron diffraction is an indispensable technique for determining the complete solid-state structure of deuterated molecules. Unlike X-ray diffraction, which interacts with the electron cloud and struggles to detect light atoms like hydrogen, neutrons are scattered by atomic nuclei. The neutron scattering length of deuterium is significant and comparable to that of heavier atoms like carbon and chlorine, making it possible to locate deuterium atoms with high precision. nih.gov This capability is crucial for a definitive analysis of molecular geometry and intermolecular interactions in the crystalline state.

Localization of Deuterium Atoms in Crystalline Structures

By applying neutron diffraction to a single crystal or a crystalline powder of this compound, a detailed three-dimensional map of the nuclear positions in the unit cell can be generated. This allows for the unambiguous localization of the four deuterium atoms within the molecule.

The precise coordinates derived from the diffraction data enable the accurate determination of key structural parameters involving deuterium. These include C-D bond lengths, D-C-D geminal bond angles, and D-C-C bond angles. This level of detail is often unattainable with X-ray crystallography alone and is essential for validating theoretical models and understanding the subtle electronic effects of deuteration on molecular structure.

Conformational Analysis and Intermolecular Interactions in the Solid State

1,2-Dichloroethane is a classic example of a molecule exhibiting rotational isomerism, existing primarily in anti (trans) and gauche conformations. nih.govnih.gov In the gas and liquid phases, an equilibrium exists between these forms. However, in the solid state, molecules typically adopt the single conformation that is most stable and packs most efficiently into a crystal lattice.

Neutron diffraction studies can definitively identify the preferred conformation in the solid state by determining the Cl-C-C-Cl dihedral angle. For 1,2-dichloroethane, the anti conformer, with a dihedral angle of 180°, is sterically favored and possesses no net dipole moment, making it the expected conformation in the crystal. spoken-tutorial.orgresearchgate.net The precise location of the deuterium atoms confirms this geometry.

Furthermore, the detailed structural model reveals the nature of intermolecular interactions. The exact positions of deuterium and chlorine atoms on neighboring molecules allow for the characterization of weak intermolecular forces, such as C-D···Cl contacts, which can be considered weak hydrogen bonds. The distances and angles of these interactions govern the crystal packing and the physical properties of the solid.

Advanced Synthetic Reagent Applications of 1,2 Dichloroethane D4

Role as a Chain Termination Reagent in Polymerization Processes

In the realm of polymer chemistry, precise control over polymer chain length and end-group functionality is paramount. 1,2-Dichloroethane-d4 serves as a highly effective chain termination reagent, particularly in living anionic polymerization processes.

Synthesis of Deuterated Poly(ethylene oxide) Derivatives

This compound is instrumental in the synthesis of deuterated poly(ethylene oxide) (d-PEO) and its derivatives. clearsynth.comnih.gov Anionic polymerization of deuterated ethylene (B1197577) oxide (d-EO) yields living polymer chains with a reactive anionic terminus. The introduction of this compound at a desired stage of the polymerization effectively quenches these living ends, thereby controlling the final molecular weight of the polymer. clearsynth.comisotope.com

The reaction results in the formation of a d-PEO chain end-capped with a deuterated chloroethyl group. This terminal functional group can be either a desired endpoint or a handle for further post-polymerization modifications, allowing for the creation of complex polymer architectures such as block copolymers or functionalized polymers. The use of the deuterated terminating agent ensures that the end-group is isotopically labeled, which can be advantageous for analytical purposes, such as in Nuclear Magnetic Resonance (NMR) spectroscopy or neutron scattering studies to investigate polymer dynamics and structure. researchgate.net

Table 1: Anionic Polymerization of Deuterated Ethylene Oxide with this compound as a Terminating Agent

| Parameter | Description |

| Monomer | Ethylene oxide-d4 |

| Initiator | Typically an organometallic compound (e.g., organolithium) or a strong base |

| Polymerization | Living anionic ring-opening polymerization |

| Terminating Reagent | This compound (ClCD₂CD₂Cl) |

| Product | Deuterated poly(ethylene oxide) with a deuterated chloroethyl end-group |

Mechanistic Insights into Polymer Chain Growth and Termination

The termination of living anionic polymerization by alkyl halides is a well-established process. In the case of d-PEO synthesis, the living polymer chain end is a highly nucleophilic alkoxide anion. When this compound is introduced, this anion attacks one of the deuterated carbon atoms in a nucleophilic substitution reaction. youtube.com

The mechanism proceeds via an SN2 pathway, where the alkoxide anion displaces one of the chlorine atoms of the this compound molecule. This forms a stable ether linkage, effectively terminating the growth of that polymer chain. The other end of the terminating agent remains as a chloro-functionalized deuterated ethyl group.

The use of a deuterated terminating agent like this compound can provide valuable mechanistic insights. By analyzing the end-groups of the resulting polymer using techniques like mass spectrometry or NMR spectroscopy, researchers can confirm the termination mechanism and quantify the efficiency of the termination reaction. libretexts.org This is crucial for understanding and optimizing polymerization processes to achieve polymers with well-defined structures and molecular weights.

Precursor for the Synthesis of Other Deuterated Organic Compounds

This compound is not only an end-capping agent but also a valuable starting material for the synthesis of other important deuterated building blocks.

Preparation of Deuterated Ethylene Oxide and its Derivatives

While the direct conversion is not typical, this compound can be a precursor to deuterated ethylene oxide (ethylene-d4 oxide). This multi-step synthesis first involves the dehydrochlorination of this compound to produce deuterated ethylene (ethylene-d4). researchgate.net This elimination reaction can be achieved using a strong base.

Once ethylene-d4 (B1596295) is obtained, it can be subsequently oxidized to form ethylene-d4 oxide. A common industrial method for this conversion is the silver-catalyzed direct oxidation of ethylene with oxygen. researchgate.net Ethylene-d4 oxide is a crucial monomer for the synthesis of various deuterated polymers and fine chemicals. researchgate.netsigmaaldrich.com

Synthesis of Deuterated Ethylene Chlorohydrin Intermediates

Deuterated ethylene chlorohydrin (ethylene-d4 chlorohydrin) is another valuable intermediate that can be synthesized from a precursor derived from this compound. The synthesis begins with the conversion of this compound to ethylene-d4, as described in the previous section.

Ethylene-d4 can then be treated with hypochlorous acid (HOCl) to yield ethylene-d4 chlorohydrin. cdnsciencepub.com This addition reaction across the double bond introduces a hydroxyl group and a chlorine atom. Deuterated ethylene chlorohydrin can then be used in a variety of subsequent synthetic transformations to introduce a labeled hydroxyethyl (B10761427) group into a target molecule.

Isotopic Labeling in Complex Organic Synthesis Pathways

The primary application of isotopic labeling is to trace the fate of atoms or molecular fragments through a reaction sequence or to elucidate reaction mechanisms. wikipedia.org this compound serves as a useful reagent for introducing a deuterated two-carbon unit into a larger molecule.

By incorporating the -CD₂CD₂- moiety from this compound, chemists can track the transformation of this specific fragment throughout a complex synthesis. clearsynth.com The deuterium (B1214612) atoms act as silent markers in ¹H NMR spectroscopy, simplifying complex spectra and allowing for the unambiguous assignment of signals. smolecule.com Furthermore, the mass difference between deuterium and protium (B1232500) allows for the use of mass spectrometry to follow the labeled fragment. smolecule.com

For instance, in a multi-step synthesis, a nucleophile could be reacted with this compound to attach a deuterated chloroethyl group. Subsequent reactions could modify this group, and the presence and location of the deuterium label in the final product can confirm the proposed reaction pathway and rule out alternative mechanisms. This technique is particularly powerful in natural product synthesis and in the development of new synthetic methodologies where understanding the precise sequence of bond-forming and bond-breaking events is critical. beilstein-journals.org

Future Research Directions and Emerging Applications of 1,2 Dichloroethane D4

Development of Novel and Sustainable Synthesis Routes for Deuterated Halocarbons

The synthesis of deuterated compounds, including halocarbons like 1,2-dichloroethane-d4, is an area of active research, with a strong emphasis on developing more sustainable and efficient methods. Traditional synthesis routes often rely on expensive reagents and harsh reaction conditions. The future direction points toward greener chemistry principles to reduce environmental impact and cost.

Emerging research focuses on catalyst-free methods and the use of abundant, inexpensive deuterium (B1214612) sources. rsc.orgnih.gov One promising approach is the use of photoredox-active carboxylic acids, which can undergo light-driven decarboxylative deuteration without the need for transition-metal catalysts. rsc.org Another sustainable strategy involves the direct hydrogen/deuterium exchange in the presence of heavy water (D₂O), a benign and readily available deuterium source. nih.gov For producing a range of deuterated hydrocarbons, the Fischer-Tropsch synthesis using deuterium gas (D₂) instead of hydrogen has been demonstrated as a viable path. researchgate.net These innovative methods aim to improve atom economy, reduce waste, and provide safer operational conditions compared to classical methods.

| Method | Deuterium Source | Key Advantages | Research Focus |

|---|---|---|---|

| Traditional Halogenation/Reduction | Deuterated reducing agents (e.g., LiAlD₄) | Established procedures | High cost, hazardous reagents |

| Catalytic H/D Exchange | Deuterium gas (D₂) | Potentially high efficiency | Requires specific catalysts, may lack selectivity |

| Photoredox Decarboxylation | Deuterated solvents/reagents | Catalyst-free, mild conditions, high selectivity rsc.org | Development of new photosensitive precursors |

| Direct Exchange in D₂O | Heavy Water (D₂O) | Environmentally friendly, inexpensive D-source nih.gov | Expanding substrate scope, optimizing reaction conditions |

| Fischer-Tropsch Synthesis | Deuterium gas (D₂) | Produces a range of completely deuterated hydrocarbons researchgate.net | Catalyst development and stability |

Expansion of Advanced Analytical Methodologies Utilizing Deuterated Standards

This compound serves as an invaluable internal and surrogate standard for the quantitative analysis of its non-deuterated counterpart and other volatile organic compounds (VOCs). sigmaaldrich.comcalpaclab.com Its primary application is in isotope dilution mass spectrometry (IDMS), most commonly coupled with gas chromatography (GC-MS). nih.govpublisso.de Because this compound has nearly identical chemical and physical properties to the target analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its distinct mass allows it to be separately quantified by the mass spectrometer, enabling highly accurate and precise correction for analyte losses during the analytical process. nih.govsmolecule.com

Future research is aimed at expanding the use of deuterated standards like this compound in several key areas:

Complex Matrices: Developing and validating methods for challenging environmental samples such as soil, sediment, and biological tissues, where matrix effects can significantly compromise analytical accuracy.

Ultratrace Analysis: Pushing the limits of detection to quantify low-level environmental contamination, which requires minimizing background interference and maximizing signal-to-noise ratios.

High-Throughput Screening: Adapting isotope dilution methods for automated systems to rapidly screen large numbers of samples for environmental monitoring or industrial quality control. nemc.us

Nontargeted Analysis: Incorporating deuterated standards into workflows for nontargeted analysis to aid in the identification and semi-quantification of unknown environmental contaminants.